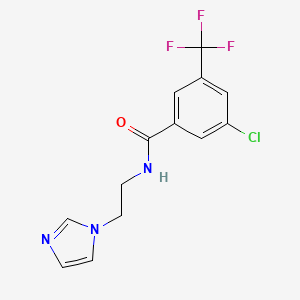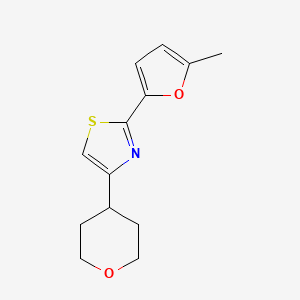
3-chloro-N-(2-imidazol-1-ylethyl)-5-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-(2-imidazol-1-ylethyl)-5-(trifluoromethyl)benzamide is a chemical compound that has been widely used in scientific research due to its unique properties. It is a potent inhibitor of the enzyme HIF-1α, which plays a crucial role in the regulation of cellular responses to hypoxia.
Wirkmechanismus
The mechanism of action of 3-chloro-N-(2-imidazol-1-ylethyl)-5-(trifluoromethyl)benzamide involves the inhibition of the hydroxylation of HIF-1α by the enzyme prolyl hydroxylase domain-containing protein 2 (PHD2). Inhibition of PHD2 leads to the stabilization of HIF-1α, which then translocates to the nucleus and activates the expression of genes involved in cellular responses to hypoxia.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-N-(2-imidazol-1-ylethyl)-5-(trifluoromethyl)benzamide have been extensively studied. Inhibition of HIF-1α by 3-chloro-N-(2-imidazol-1-ylethyl)-5-(trifluoromethyl)benzamide has been shown to decrease angiogenesis, cell proliferation, and metastasis in cancer cells. It also has a protective effect on the heart during ischemia-reperfusion injury and reduces brain damage in stroke.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-chloro-N-(2-imidazol-1-ylethyl)-5-(trifluoromethyl)benzamide in lab experiments include its potency and specificity as an inhibitor of HIF-1α. It has also been shown to have low toxicity and good pharmacokinetic properties. However, its limitations include its high cost and the need for specialized equipment for its synthesis and purification.
Zukünftige Richtungen
For the use of 3-chloro-N-(2-imidazol-1-ylethyl)-5-(trifluoromethyl)benzamide include its application in the treatment of other diseases such as pulmonary hypertension, chronic obstructive pulmonary disease, and diabetic retinopathy. It can also be used in combination with other drugs to enhance their therapeutic effects. Further research is needed to optimize its pharmacokinetic properties and reduce its cost of synthesis.
Synthesemethoden
The synthesis of 3-chloro-N-(2-imidazol-1-ylethyl)-5-(trifluoromethyl)benzamide involves the reaction of 3-chloro-5-(trifluoromethyl)benzoic acid with 2-imidazol-1-ylethylamine. The reaction is carried out in the presence of a coupling agent such as N,N-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to obtain a white solid.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-(2-imidazol-1-ylethyl)-5-(trifluoromethyl)benzamide has been extensively used in scientific research as a potent inhibitor of HIF-1α. HIF-1α is a transcription factor that regulates the expression of genes involved in cellular responses to hypoxia. Inhibition of HIF-1α by 3-chloro-N-(2-imidazol-1-ylethyl)-5-(trifluoromethyl)benzamide has been shown to have therapeutic potential in various diseases such as cancer, ischemic heart disease, and stroke.
Eigenschaften
IUPAC Name |
3-chloro-N-(2-imidazol-1-ylethyl)-5-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClF3N3O/c14-11-6-9(5-10(7-11)13(15,16)17)12(21)19-2-4-20-3-1-18-8-20/h1,3,5-8H,2,4H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFORMVBXNBZAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCNC(=O)C2=CC(=CC(=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2-imidazol-1-ylethyl)-5-(trifluoromethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-Methoxypropylsulfanylmethyl)-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7633263.png)
![3-[1-[2-(3-Chlorophenyl)propyl]pyrrolidin-2-yl]-4-methyl-1,2,4-triazole](/img/structure/B7633266.png)
![1-(Azepan-1-yl)-2-[3-[(2-methylpyrazol-3-yl)methylamino]-1,2,4-triazol-1-yl]ethanone](/img/structure/B7633278.png)
![6-Methyl-3-[(1-phenyl-1,2,4-triazol-3-yl)methyl]quinazolin-4-one](/img/structure/B7633285.png)
![4-(2-hydroxy-2-methylpropyl)-2-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B7633289.png)


![N-(cyclopropylmethyl)-4-(dimethylamino)-N-[(4-hydroxyphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7633314.png)
![3-[(dimethylamino)methyl]-N-(1-oxaspiro[5.5]undecan-4-yl)pyrrolidine-1-carboxamide](/img/structure/B7633320.png)
![N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-4-(2-hydroxy-2-methylpropyl)-2-methylpiperazine-1-carboxamide](/img/structure/B7633321.png)
![6-Methyl-3-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B7633325.png)
![1-[[1-(1-Benzofuran-3-ylmethyl)pyrrolidin-2-yl]methyl]imidazole](/img/structure/B7633332.png)
![[4-Amino-1-(6,7-dimethylquinazolin-4-yl)piperidin-4-yl]methanol](/img/structure/B7633349.png)